molecular formula C10H18N4O3 B7988500 2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one

2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one

Cat. No.: B7988500
M. Wt: 242.28 g/mol
InChI Key: ZXIXLDUPAYIQIL-UHFFFAOYSA-N
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Description

The compound with the identifier “2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. This compound has garnered interest in various fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable reactivity and applications .

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and the specific properties it imparts. This uniqueness makes it valuable for specialized applications in research and industry.

Conclusion

This compound is a compound with significant scientific and industrial relevance Its unique properties and diverse applications make it a subject of ongoing research and development

Properties

IUPAC Name

2,6-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXLDUPAYIQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(NC(=NC1=O)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CC1=C(NC(=NC1=O)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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